
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of an iodophenyl group and an aminomethyl group in its structure suggests potential unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is iodinated using reagents like iodine and a suitable oxidizing agent.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, an amine, and the oxazolidinone.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, forming imines or other oxidized derivatives.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines or oxazolidinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Substituted oxazolidinones with various functional groups.
科学的研究の応用
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to the presence of the iodophenyl group.
Medicine: Possible antibacterial or antiviral properties, similar to other oxazolidinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The iodophenyl group may enhance binding affinity or specificity, while the aminomethyl group could interact with other molecular targets.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with improved potency and reduced side effects.
Uniqueness
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one is unique due to the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This could include enhanced reactivity in chemical reactions or improved efficacy in biological applications.
特性
分子式 |
C10H11IN2O2 |
|---|---|
分子量 |
318.11 g/mol |
IUPAC名 |
5-(aminomethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11IN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 |
InChIキー |
AMCBGYXMMCLQKE-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




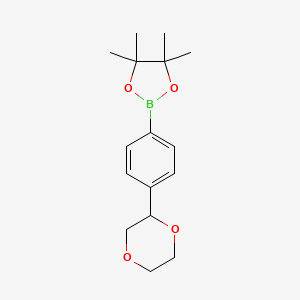
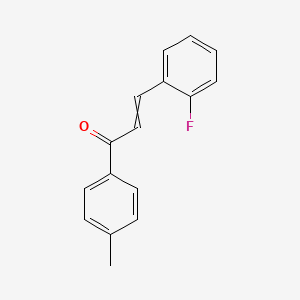
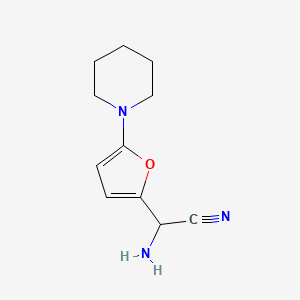
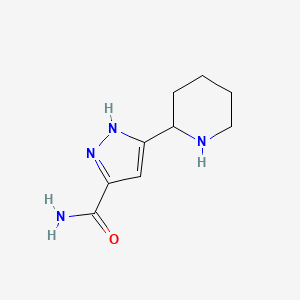
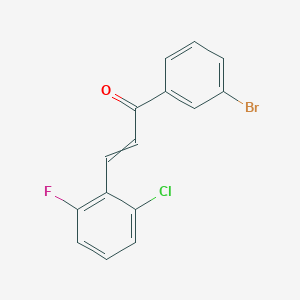
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
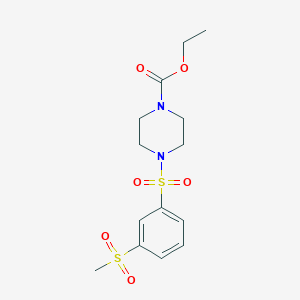
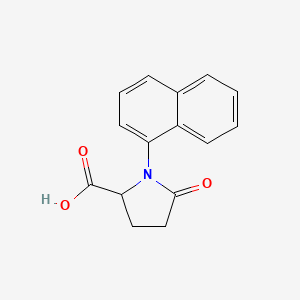
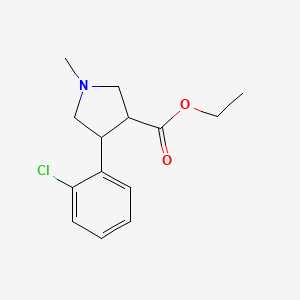
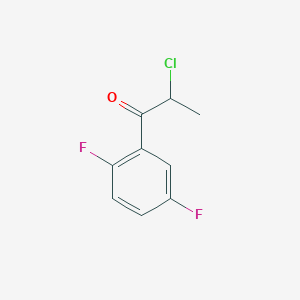
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
